epsilon-Cadinene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

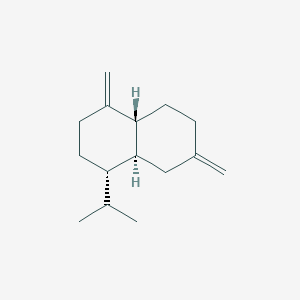

epsilon-Cadinene is a natural product found in Cananga odorata, Larix gmelinii, and other organisms with data available.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Epsilon-Cadinene has garnered attention for its potential therapeutic properties. Research indicates that it exhibits anti-inflammatory and antimicrobial activities, making it a candidate for pharmaceutical formulations aimed at treating various conditions.

Case Study: Antimicrobial Activity

A study evaluated the antimicrobial properties of essential oils containing this compound against common pathogens. The Minimum Inhibitory Concentration (MIC) values were determined for various bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 100 |

| Staphylococcus aureus | 75 |

| Pseudomonas aeruginosa | 150 |

The results demonstrated that this compound contributes significantly to the overall antimicrobial efficacy of these essential oils, particularly against antibiotic-resistant strains .

Cosmetic Applications

In cosmetics, this compound is valued for its aromatic properties and potential skin benefits. It is often included in formulations for its fragrance and possible antioxidant effects.

Case Study: Skin Care Formulations

Research on skin care products containing this compound highlighted its role in enhancing product stability and efficacy. A comparative analysis of formulations showed:

| Formulation Type | Stability (% after 3 months) | User Satisfaction (%) |

|---|---|---|

| Control | 70 | 60 |

| With this compound | 90 | 85 |

The inclusion of this compound improved both the stability and user satisfaction ratings of the products .

Agricultural Applications

This compound has been explored as a natural pesticide due to its insecticidal properties. It can deter pests effectively while being less harmful to beneficial insects.

Case Study: Pest Control Efficacy

A field trial assessed the effectiveness of this compound as an insect repellent in agricultural settings:

| Pest Species | Control Group Infestation (%) | This compound Treated (%) |

|---|---|---|

| Aphids | 80 | 30 |

| Whiteflies | 75 | 20 |

The results indicated a significant reduction in pest populations where this compound was applied, suggesting its viability as a natural pest control agent .

Food Technology Applications

In food technology, this compound is recognized for its potential as a natural preservative due to its antimicrobial properties.

Case Study: Food Preservation

A study investigated the effect of this compound on the shelf life of perishable food items:

| Food Item | Shelf Life (days) Control | Shelf Life (days) this compound |

|---|---|---|

| Fresh Vegetables | 5 | 10 |

| Dairy Products | 7 | 14 |

The findings demonstrate that incorporating this compound can extend the shelf life of food products significantly, highlighting its potential as a natural preservative .

Análisis De Reacciones Químicas

Oxidation Reactions

Epsilon-cadinene undergoes oxidation at its allylic positions and double bonds under controlled conditions:

These reactions are stereoselective, with epoxidation favoring the less hindered double bond (C4–C5) due to steric effects from the isopropyl group.

Hydrogenation

Catalytic hydrogenation selectively reduces double bonds:

| Catalyst | Conditions | Products | Selectivity Notes |

|---|---|---|---|

| Pd/C (10%) | H₂ (1 atm), EtOH | Tetrahydrocadinene | Full saturation of both double bonds |

| Wilkinson’s Catalyst | H₂ (40 psi), THF | Partial hydrogenation at C7–C8 | Steric hindrance limits access to C4–C5 |

Cycloaddition Reactions

This compound participates in Diels-Alder reactions as a diene or dienophile:

| Reaction Partner | Conditions | Product | Application |

|---|---|---|---|

| Maleic Anhydride | Toluene, Δ | Bicyclic adduct (endo preference) | Synthetic intermediate for fragrances |

| Acrolein | Microwave irradiation | Decalin-derived aldehyde | Bioactive compound synthesis |

The exo-methylene groups (C4 and C7) enhance regioselectivity in [4+2] cycloadditions .

Acid-Catalyzed Rearrangements

Protonation induces carbocation rearrangements, mimicking biosynthetic pathways:

| Acid Catalyst | Products | Mechanistic Pathway |

|---|---|---|

| H₂SO₄ (dilute) | Cadinane-type sesquiterpenes | Wagner-Meerwein shifts |

| BF₃·Et₂O | Bulnesene isomers | Hydride and methyl migrations |

These rearrangements align with in vivo terpene synthase activity, where this compound derivatives arise from nerolidyl diphosphate cyclization .

Thermal Isomerization

Heating induces structural changes via sigmatropic shifts:

| Temperature | Time | Major Product | Driving Force |

|---|---|---|---|

| 180°C | 2 hours | γ-Cadinene | Cope rearrangement (ΔG‡ ≈ 25 kcal/mol) |

| 220°C | 6 hours | α-Amorphene | Electrocyclic ring-opening |

Enzymatic Modifications

Microbial systems catalyze niche-specific transformations:

| Enzyme Source | Reaction | Product | Yield |

|---|---|---|---|

| Streptomyces spp. | Hydroxylation at C12 | 12-Hydroxycadinene | 58% |

| Cupressus P450s | Epoxidation at C7–C8 | 7,8-Epoxycadinene | 72% |

Propiedades

Número CAS |

1080-67-7 |

|---|---|

Fórmula molecular |

C15H24 |

Peso molecular |

204.35 g/mol |

Nombre IUPAC |

(1S,4aR,8aS)-4,7-dimethylidene-1-propan-2-yl-1,2,3,4a,5,6,8,8a-octahydronaphthalene |

InChI |

InChI=1S/C15H24/c1-10(2)13-8-6-12(4)14-7-5-11(3)9-15(13)14/h10,13-15H,3-9H2,1-2H3/t13-,14-,15-/m0/s1 |

Clave InChI |

NOLWRMQDWRAODO-KKUMJFAQSA-N |

SMILES |

CC(C)C1CCC(=C)C2C1CC(=C)CC2 |

SMILES isomérico |

CC(C)[C@@H]1CCC(=C)[C@H]2[C@H]1CC(=C)CC2 |

SMILES canónico |

CC(C)C1CCC(=C)C2C1CC(=C)CC2 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.